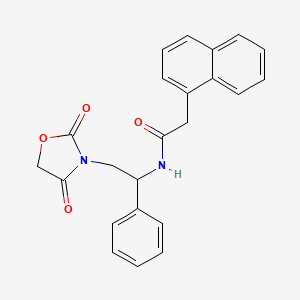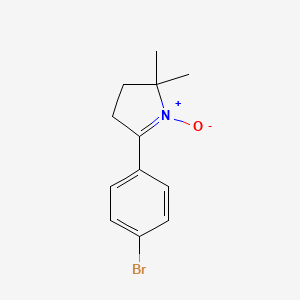
5-(4-bromophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(4-bromophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate” is a pyrrolium derivative. Pyrrolium is a type of organic compound that contains a five-membered ring with one oxygen atom and one positive charge . The “5-(4-bromophenyl)” part indicates that a bromophenyl group is attached to the 5th position of the pyrrolium ring .
科学的研究の応用
Catalyst in Suzuki-Type C−C Coupling
The compound is involved in the synthesis of highly active palladium catalysts for Suzuki cross-coupling reactions. These catalysts are effective for coupling phenylboronic acid with both activated and nonactivated aryl bromides, showcasing the compound's utility in facilitating carbon-carbon bond formation in organic synthesis (Mazet & Gade, 2001).
Reactivity with Hydrogen Halides
Research indicates that 5-(4-bromophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate can undergo further addition with hydrogen halides to produce 2-substituted 4-halo-4,5-dihydro-3H-pyrrolium ions. This reactivity is significant for understanding the chemical behavior of pyrrolium ions and their derivatives in various reaction environments (Sigalov et al., 1994).
Photophysical Properties
The compound's derivatives have been investigated for their photophysical properties, contributing to the understanding of luminescent materials. These studies can inform the design of new materials with potential applications in optoelectronics and photovoltaics (Zhang & Tieke, 2008).
Crystal Structure Analysis
The crystal structure of related bromophenyl pyrrolidine derivatives has been elucidated, providing insights into their conformational preferences and intermolecular interactions. Such structural analyses are foundational for the development of drugs and materials with desired physical and chemical properties (Nirmala et al., 2009).
作用機序
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities , indicating that they may target specific enzymes or receptors in these pathogens.
Mode of Action
It’s worth noting that many pyrazole derivatives have been found to interact with their targets, leading to changes in the biological functions of these targets . For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .
Biochemical Pathways
For instance, they can influence the production of reactive oxygen species (ROS) and other free radicals, which are produced through routine metabolic pathways . Overexpression of ROS has been linked to disease development .
Result of Action
Some pyrazoline derivatives have been found to exhibit neurotoxic potentials, affecting the ache activity and malondialdehyde (mda) level in the brain . These effects can lead to behavioral changes and impairments in body movement .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is often used in the synthesis of such compounds, is known to be influenced by the reaction conditions . The reaction conditions can affect the stability of the organoboron reagent used in the process, which in turn can influence the efficacy of the resulting compound .
特性
IUPAC Name |
5-(4-bromophenyl)-2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-12(2)8-7-11(14(12)15)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBIUILQKOKSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=[N+]1[O-])C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

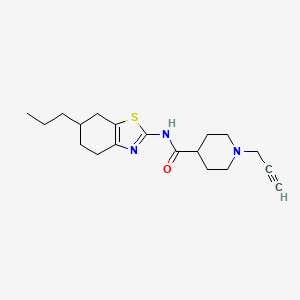
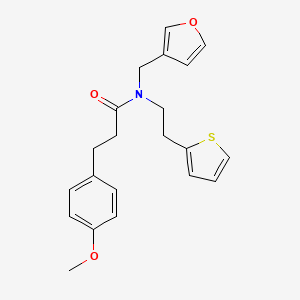
![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2983471.png)

![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2983474.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983477.png)
![1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2983478.png)
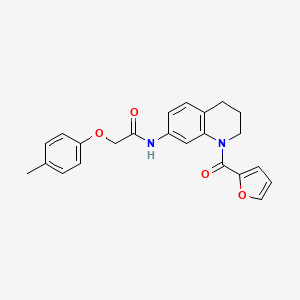
![3,6-dichloro-N-[3-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2983482.png)
![1-benzyl-N-cyclohexyl-N-ethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983483.png)
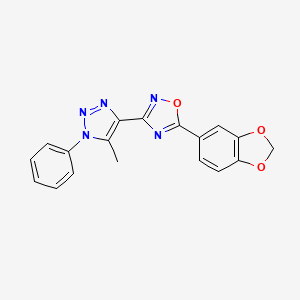
![2-(4-Fluorophenyl)sulfanyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2983485.png)
